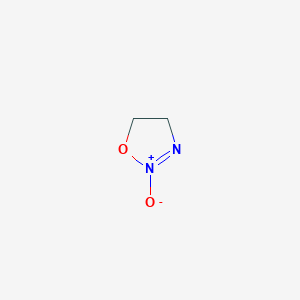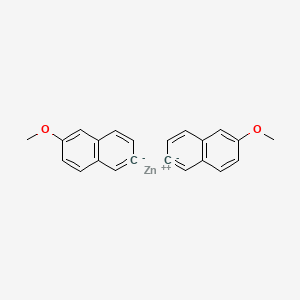
zinc;6-methoxy-2H-naphthalen-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;6-methoxy-2H-naphthalen-2-ide: is a chemical compound that combines zinc with a methoxy-substituted naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;6-methoxy-2H-naphthalen-2-ide typically involves the reaction of zinc salts with 6-methoxy-2H-naphthalen-2-ide ligands. One common method is the reaction of zinc chloride with 6-methoxy-2H-naphthalen-2-ide in an organic solvent such as tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;6-methoxy-2H-naphthalen-2-ide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: Zinc;6-methoxy-2H-naphthalen-2-ide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antibacterial agent. Studies have shown that derivatives of 6-methoxy-2H-naphthalen-2-ide exhibit significant antibacterial activity against various bacterial strains .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of zinc;6-methoxy-2H-naphthalen-2-ide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with cell signaling pathways, inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 6-methoxy-2-naphthaleneboronic acid
- 6-methoxy-2-naphthylamine
- 6-methoxy-2-naphthaldehyde
Uniqueness: Zinc;6-methoxy-2H-naphthalen-2-ide is unique due to its combination of zinc with the methoxy-substituted naphthalene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37961-56-1 |
|---|---|
Formule moléculaire |
C22H18O2Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;6-methoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*3-8H,1H3;/q2*-1;+2 |
Clé InChI |
VHRRZJASORWNIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=[C-]C=C2.COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

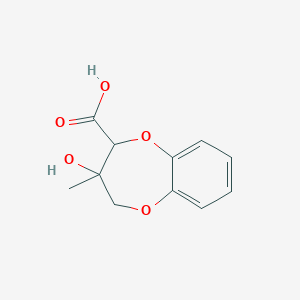
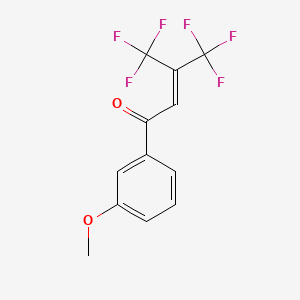
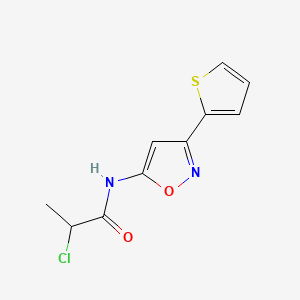
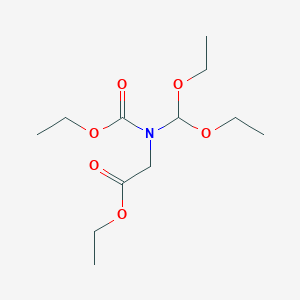


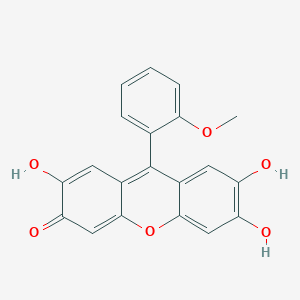
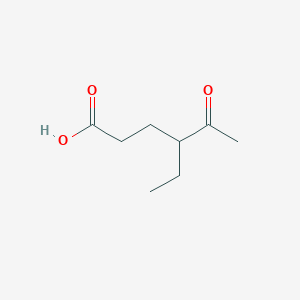
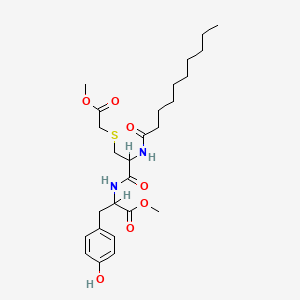

![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
